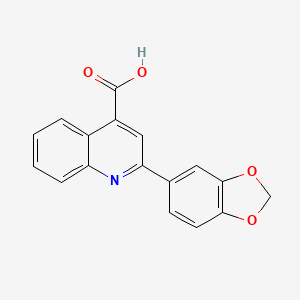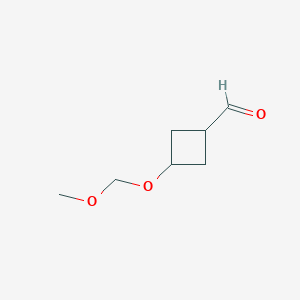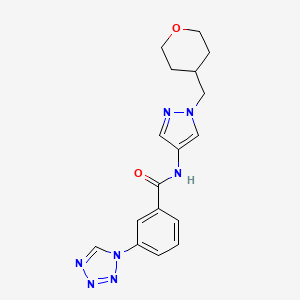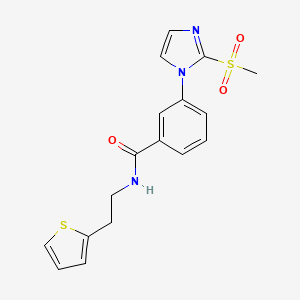
1-(2-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-methylbenzyl)-3-(1-pyrrolidinylcarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds play a crucial role in medicinal chemistry and the development of new therapeutic agents. The synthesis and functionalization of heterocyclic structures, similar to the given compound, are fundamental to creating bioactive molecules that can interact with biological targets. For example, the study on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones demonstrates the importance of constructing heterocyclic frameworks for antimicrobial activity (Ibrahim et al., 2011). These frameworks serve as the backbone for developing drugs that can treat various bacterial and fungal infections.
Phosphodiesterase Inhibitors
Compounds with benzothiadiazine structures have been identified as potential phosphodiesterase (PDE) inhibitors, which are important for treating T-cell-dependent disorders. The synthesis of benzyl derivatives of benzothiadiazine dioxides revealed a new family of compounds with PDE 7 inhibitory properties, marking a significant step towards developing treatments for immune system-related diseases (Martínez et al., 2000). This research underlines the therapeutic potential of such heterocyclic compounds in modulating enzymatic activity relevant to inflammation and immune responses.
Biological Metabolites
The study of naturally occurring metabolites from microorganisms offers insight into the potential pharmaceutical applications of complex heterocyclic compounds. For instance, new cyclic dipeptides with cytotoxic activity against sea urchin embryos were isolated from the actinobacterium Streptomyces sp., highlighting the role of natural products in drug discovery and the development of anti-cancer agents (Sobolevskaya et al., 2008).
Structural and Spectroscopic Studies
Understanding the structure-activity relationships of heterocyclic compounds is crucial for their application in scientific research. Studies involving X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, such as the investigation of Droxicam, provide detailed insights into the molecular configuration and properties of these compounds, which is essential for optimizing their biological activity and pharmacological properties (Frigola, 1988).
properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-8-2-3-9-16(15)14-23-17-10-4-5-11-18(17)27(25,26)19(21-23)20(24)22-12-6-7-13-22/h2-5,8-11H,6-7,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIDILPJTGXHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(pyrrolidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)




![(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2405529.png)



![1-[(5-Bromothiophen-2-yl)methyl]-4-ethylpiperazine](/img/structure/B2405535.png)
![2-{3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}ethan-1-amine hydrochloride](/img/structure/B2405536.png)


